Butyl 2-propylpentanoate
Overview
Description
Butyl 2-propylpentanoate, also known as Butyl valproate, is a compound used in the pharmaceutical industry . It contains a total of 37 bonds, including 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The molecule contains a total of 38 atoms, including 24 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms .
Synthesis Analysis
The synthesis of Butyl 2-propylpentanoate can be achieved through an SN2 reaction. For instance, the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate can yield a solid product in good yield . Another method involves a chemoenzymatic route involving enantioselective transesterification with Candida antarctica lipase B (Novozym 435). This method can yield a product with high enantiomeric purity .Molecular Structure Analysis
The molecular structure of Butyl 2-propylpentanoate includes 37 bonds in total; 13 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The molecule contains a total of 38 atoms; 24 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms .Chemical Reactions Analysis
Butyl 2-propylpentanoate can participate in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate is one example .Scientific Research Applications
Thermodynamic Properties
Research by Toledo-Marante (2000) investigated the thermodynamic properties of binary mixtures containing butyl esters. The study, focusing on excess molar enthalpies and volumes, provides insights into the molecular interactions in these systems, crucial for understanding the behavior of mixtures involving butyl 2-propylpentanoate.
Chiral Template Formation
Stacchiola et al. (2005) explored the chemisorptive enantioselectivity of propylene oxide on surfaces templated by chiral 2-methylbutanoate. This research is significant for understanding the molecular basis of enantiospecificity, relevant for the application of butyl 2-propylpentanoate in surface chemistry and catalysis (Stacchiola et al., 2005).
Polymer Network Swelling
Bedjaoui et al. (2020) conducted a study on the swelling behavior of photo-chemically crosslinked poly (butyl prop-2-enoate) in primary alcohols. Their findings on the swelling kinetics and molecular interactions are crucial for applications in polymer science and material engineering (Bedjaoui et al., 2020).
Catalytic Oxidation
Yue et al. (2014) investigated the catalytic oxidation of butyl acetate using Pd/ZSM-5 catalysts. Their research is relevant for understanding the role of butyl compounds in pollution control technology and the development of more efficient catalysts (Yue et al., 2014).
Valproic Acid Metabolism
Research by Silva et al. (2008) reviewed the metabolism of valproic acid (2-propylpentanoate) and its effects on mitochondrial fatty acid oxidation. This study is important for understanding the biochemical pathways and therapeutic applications of butyl 2-propylpentanoate derivatives (Silva et al., 2008).
Safety And Hazards
properties
IUPAC Name |
butyl 2-propylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-7-10-14-12(13)11(8-5-2)9-6-3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSGLOCTOBKQLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709458 | |
Record name | Butyl 2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-propylpentanoate | |
CAS RN |
51860-92-5 | |
Record name | Butyl 2-propylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30709458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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